molecular formula C40H60O13 B12821738 (1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione

(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione

Cat. No.: B12821738
M. Wt: 748.9 g/mol
InChI Key: DRIHUUFRFITXNV-CIOOILJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione is a complex organic molecule characterized by multiple chiral centers and a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically begins with the preparation of simpler precursor molecules, which are then assembled through a series of reactions such as aldol condensations, Michael additions, and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of automated synthesis equipment and continuous flow reactors. This ensures high yield and purity while minimizing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would regenerate the hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it an excellent candidate for studying stereose

Properties

Molecular Formula

C40H60O13

Molecular Weight

748.9 g/mol

IUPAC Name

(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione

InChI

InChI=1S/C40H60O13/c1-19-11-26-7-9-29-20(2)12-25(48-29)6-5-22(42)15-33-35(45)39-40(53-33)36(46)38-30(52-39)10-8-27(50-38)13-23(43)14-28-32(17-31(49-26)21(19)3)51-34(37(28)47-4)16-24(44)18-41/h19,24-41,44-46H,2-3,5-18H2,1,4H3/t19-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33?,34-,35+,36+,37-,38+,39+,40+/m1/s1

InChI Key

DRIHUUFRFITXNV-CIOOILJMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CCC(=O)CC4[C@@H]([C@H]5[C@@H](O4)[C@H]([C@@H]6[C@@H](O5)CC[C@@H](O6)CC(=O)C[C@H]7[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]7OC)C[C@@H](CO)O)O)O

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC(=O)CC4C(C5C(O4)C(C6C(O5)CCC(O6)CC(=O)CC7C(CC(C1=C)O2)OC(C7OC)CC(CO)O)O)O

Origin of Product

United States

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